molecular formula C7H7NO3 B14842466 1-(2,6-Dihydroxypyridin-4-YL)ethanone

1-(2,6-Dihydroxypyridin-4-YL)ethanone

Cat. No.: B14842466
M. Wt: 153.14 g/mol
InChI Key: ZMPKOPUHPGRDLW-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxypyridin-4-YL)ethanone is a chemical building block of interest in medicinal and organic chemistry research. Its structure incorporates a 1,2-dihydroxypyridin-4-one motif, a scaffold recognized for its utility in synthetic chemistry . The dihydropyridine core is a privileged structure in pharmaceutical development, famously serving as the central pharmacophore in blockbuster drugs like nifedipine and amlodipine . Furthermore, the 2,6-dihydroxypyridine moiety is a known intermediate in biochemical pathways, such as the bacterial degradation of nicotine . This suggests potential research applications for this compound in developing novel catalytic systems or studying metabolic processes. The compound's acetyl substituent at the 4-position makes it a versatile precursor for further chemical modifications, including the synthesis of more complex heterocyclic systems. Researchers can leverage this compound in the exploration of new ligands, functional materials, or as an intermediate in the synthesis of natural product analogs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-acetyl-6-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-6(10)8-7(11)3-5/h2-3H,1H3,(H2,8,10,11)

InChI Key

ZMPKOPUHPGRDLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for the 1-(2,6-Dihydroxypyridin-4-YL)ethanone Core

The formation of the central this compound structure relies on established and innovative organic synthesis principles. These methods focus on either building upon a dihydroxypyridine starting material or constructing the heterocyclic ring system through cyclization reactions.

One of the most direct conceptual approaches to synthesizing this compound involves the introduction of an acetyl group onto the 2,6-dihydroxypyridine (B1200036) core. This typically involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation. youtube.comrsc.orgnih.govmdpi.com

In a typical Friedel-Crafts acylation, an acylating agent like acetyl chloride or acetic anhydride (B1165640) is activated by a Lewis acid catalyst (e.g., aluminum chloride) to generate a highly electrophilic acylium ion. youtube.commdpi.com This electrophile then attacks the electron-rich pyridine (B92270) ring. The hydroxyl groups on the 2,6-dihydroxypyridine ring are strong activating groups, directing the substitution primarily to the C-4 position (para) due to steric and electronic effects. However, challenges can arise, including the potential for O-acylation at the hydroxyl groups and the moisture-sensitive nature of the catalysts.

To circumvent some of these issues, greener alternatives using deep eutectic solvents, such as [CholineCl][ZnCl2]3, have been developed. These solvents can act as both the catalyst and the reaction medium, offering high yields and regioselectivity under milder conditions, often enhanced by microwave irradiation. rsc.org

Another strategy involves a Fries rearrangement. In this method, 2,6-dihydroxypyridine is first O-acylated to form 2,6-diacetoxypyridine. Subsequent heating with a Lewis acid catalyst can induce the migration of an acetyl group from the oxygen atom to the carbon at the C-4 position of the pyridine ring, yielding the target ketone.

StrategyReagentsCatalystKey Features
Friedel-Crafts Acylation Acetyl chloride / Acetic anhydrideAlCl₃, ZnCl₂Direct C-4 acylation of the activated ring.
Green Friedel-Crafts Acylating agentDeep Eutectic SolventEnvironmentally benign, reusable catalyst system. rsc.org
Fries Rearrangement 2,6-DiacetoxypyridineLewis Acid (e.g., AlCl₃)Intramolecular rearrangement from O-acyl to C-acyl.

An alternative and widely employed strategy involves constructing the pyridinone ring from acyclic precursors, a method that builds the core structure through condensation and cyclization steps. frontiersin.orgresearchgate.net This approach offers versatility in introducing various substituents onto the pyridine ring. A general method involves the cyclocondensation of 1,3,5-tricarbonyl compounds with an ammonia (B1221849) source. nih.gov For the target molecule, this would require a precursor like 3,5-dioxo-heptanedioic acid derivative to react with ammonia, followed by cyclization and dehydration to form the 2,6-dihydroxy-4-acetyl pyridine ring.

The Hantzsch pyridine synthesis, a classic multi-component reaction (MCR), provides a powerful route to dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.orgnih.gov The traditional Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia or ammonium (B1175870) acetate). wikipedia.orgnih.govnih.gov

To synthesize this compound via a Hantzsch-type reaction, specialized starting materials are required. The reaction could be adapted by using a β-dicarbonyl compound that already contains the necessary acetyl group functionality. The initial product is a 1,4-dihydropyridine (B1200194), which requires a subsequent aromatization step, often achieved with an oxidizing agent like ferric chloride or manganese dioxide, to yield the final pyridine derivative. wikipedia.org MCRs are highly efficient as they combine several steps into a single operation, reducing waste and saving time. nih.govacsgcipr.orgijcrt.orgresearchgate.net Modern variations of this reaction utilize microwave irradiation or green catalysts to improve yields and reaction times. nih.govresearchgate.net

ReactionReactantsIntermediateKey Features
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia source1,4-DihydropyridineMulti-component, one-pot reaction; requires subsequent oxidation. wikipedia.orgorganic-chemistry.org
MCR Variants Various carbonyls, active methylene (B1212753) compounds, ammoniaDihydropyridine (B1217469) or other cyclized intermediatesHigh atom economy, operational simplicity. nih.govnih.govijcrt.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyridinones. rdd.edu.iqnih.goveurjchem.com The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde. nih.govlp.edu.ua

For the synthesis of the target compound, a suitably substituted chalcone (B49325) can be reacted with a compound containing an active methylene group and an ammonia source. For instance, a chalcone precursor could react with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297). The reaction proceeds through a series of Michael addition, condensation, and cyclization steps to form the substituted pyridinone ring. This methodology allows for the systematic construction of the pyridine core with the desired acetyl functionality. rdd.edu.iq

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines, particularly in direct functionalization methods. dntb.gov.uaresearchgate.net The inherent reactivity of the pyridine ring can lead to a mixture of isomers. For this compound, the goal is exclusive functionalization at the C-4 position.

In direct acylation reactions, the strong ortho, para-directing effect of the two hydroxyl groups favors substitution at the C-4 position. However, to ensure high regioselectivity and prevent the formation of C-3 or C-5 isomers, reaction conditions must be carefully controlled. Strategies to enhance regioselectivity include the use of bulky Lewis acids that sterically hinder attack at the C-3/C-5 positions or the application of directing groups that are later removed.

In cyclization strategies, regioselectivity is dictated by the structure of the acyclic precursors. nih.gov The precise arrangement of functional groups in the starting materials determines the final substitution pattern of the pyridine ring, offering a more controlled and predictable method for achieving the desired 4-acetyl isomer. For instance, in Hantzsch-type syntheses, the choice of the aldehyde and the β-dicarbonyl compounds directly determines the substituent at the C-4 position. nih.gov

Cyclization and Condensation Reactions for Pyridinone Ring Formation

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective methods. Advanced protocols for the synthesis of pyridinone derivatives often involve novel catalytic systems and energy sources.

Catalysis plays a pivotal role in enhancing the efficiency of these syntheses. Organocatalysis, for example, has emerged as a powerful tool for C-H functionalization and other transformations under mild conditions. nih.gov Palladium-catalyzed cross-coupling and C-H activation reactions provide sophisticated methods for the late-stage functionalization of pyridine rings, although these are more commonly used for arylations or alkylations. bohrium.comnih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for many reactions, including the Hantzsch synthesis and other condensation reactions leading to pyridinones. nih.govbeilstein-journals.org The rapid and uniform heating provided by microwaves can enhance reaction rates and selectivity.

Furthermore, the use of environmentally friendly solvents, such as deep eutectic solvents or even water, is a growing trend. rsc.org These "green" chemistry approaches aim to reduce the environmental impact of chemical synthesis by minimizing the use of volatile and toxic organic solvents.

Application of Nanocatalysis in Pyridinone Synthesis

Nanocatalysis offers a green and efficient approach for the synthesis of heterocyclic compounds, including pyridine and its derivatives. These methods are characterized by high yields, mild reaction conditions, low catalyst loading, and the potential for catalyst recovery and reuse. While specific literature on the nanocatalyst-driven synthesis of this compound is not extensively detailed, the synthesis of the broader class of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch reaction provides a well-established precedent. scirp.org Various nanocatalysts have proven effective in these multi-component reactions, suggesting their potential applicability for constructing the pyridinone core. researchgate.net

Commonly used nanocatalysts in the synthesis of pyridine derivatives include metal oxides and magnetically separable nanoparticles. For instance, nanocrystalline copper(II) oxide has been used to catalyze the three-component coupling of amines, β-ketoesters, and cinnamaldehyde (B126680) to form 1,4-dihydropyridines under mild conditions. researchgate.net Similarly, magnetic nanoparticles such as Fe3O4 coated with silica (B1680970) and functionalized with an acid catalyst (Fe3O4@SiO2-HClO4) have been employed for solvent-free synthesis, allowing for easy catalyst separation using an external magnet. researchgate.net Other notable systems include ZnO@SnO2, TiCl2/nano-γ-Al2O3, and polymer-supported TiO2 nanocomposites, which facilitate the condensation of aldehydes, β-ketoesters, and ammonia sources. scirp.orgnih.gov These catalysts demonstrate high efficiency, functional group tolerance, and reusability for several cycles without significant loss of activity. nih.gov

Table 1: Examples of Nanocatalysts in the Synthesis of Pyridine Derivatives

Catalyst Reaction Type Key Advantages Reference
Nanocrystalline Copper(II) Oxide Three-component coupling Mild conditions, catalyst is recoverable and reusable. researchgate.net
Magnetic Fe3O4 Nanoparticles One-pot, three-component reaction Catalyst is magnetically separable and reusable for at least five cycles. researchgate.net
Polyindole TiO2 Multi-component Hantzsch reaction Green, solvent-free, recyclable, stable, and safe catalyst. scirp.org

Microwave-Assisted and Ultrasonic-Promoted Synthetic Approaches

Microwave irradiation and ultrasonic promotion are advanced energy input techniques that significantly accelerate organic reactions, leading to shorter reaction times, higher yields, and often, cleaner products compared to conventional heating methods. bioorganica.org.uanih.gov These "green chemistry" approaches have been successfully applied to the synthesis of various heterocyclic systems, including pyridines and dihydropyridines. beilstein-journals.orgresearchgate.net

Microwave-assisted synthesis, particularly under solvent-free conditions, has proven highly effective for multicomponent reactions like the Hantzsch synthesis. bioorganica.org.uamdpi.com For example, the reaction of a β-ketoester, an aldehyde, and ammonium acetate can be completed in seconds to minutes under microwave irradiation, yielding the desired pyridine product in excellent yields (90-98%), a significant improvement over classical methods that can take several hours. mdpi.comnih.gov The use of catalysts such as Ba(NO3)2 or lanthanum oxide can further enhance the efficiency of these microwave-assisted transformations. mdpi.comnih.gov

Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. This method has been used for the green synthesis of 1,4-dihydropyridines in ethanol (B145695) at room temperature, utilizing catalysts like meglumine (B1676163) supported on multi-walled carbon nanotubes. researchgate.net The benefits include short reaction times, high product yields, and clean reaction profiles. researchgate.net The combination of ultrasound with eco-friendly solvents or solvent-free systems further enhances the green credentials of these synthetic protocols. nih.govnih.gov

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Pyridine Derivatives

Method Typical Reaction Time Typical Yield Conditions Reference
Conventional Heating Several hours (e.g., 24h) Moderate to Good Reflux in solvent nih.gov
Microwave Irradiation 40-80 seconds Excellent (90-98%) Solvent-free, catalyzed mdpi.com

Derivatization and Functional Group Interconversions of the this compound Scaffold

The this compound structure contains three key reactive sites amenable to further chemical modification: the acetyl group (ethanone moiety) and the two hydroxyl substituents on the pyridine ring. These sites allow for extensive derivatization to modulate the compound's chemical and physical properties.

Chemical Modifications at the Ethanone (B97240) Moiety

The acetyl group is a versatile functional handle for a wide range of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling both nucleophilic addition to the carbonyl and condensation reactions at the α-carbon.

Key potential transformations include:

Condensation Reactions: The acidic α-protons of the ethanone moiety can be deprotonated to form an enolate, which can then react with aldehydes or ketones in aldol-type condensation reactions to extend the carbon chain.

Reduction: The ketone can be reduced to a secondary alcohol (1-(2,6-dihydroxypyridin-4-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Under basic conditions with a halogen, the acetyl group can undergo the haloform reaction to yield a carboxylic acid (2,6-dihydroxypyridine-4-carboxylic acid) and a haloform (e.g., chloroform).

Formation of Imines/Hydrazones: The carbonyl group can react with primary amines or hydrazines to form the corresponding imines (Schiff bases) or hydrazones, respectively. This is a common strategy for linking the scaffold to other molecules.

The reactivity of acetyl groups on pyridine rings is well-established. For example, 6,6'-diacetyl-2,2'-bipyridine, which features a similar structural motif, is widely used as a building block in supramolecular chemistry, where its acetyl groups undergo condensation reactions to construct complex polypyridine ligands. nih.gov

Transformations of the Dihydroxyl Substituents

The 2,6-dihydroxypyridine core exists in tautomeric equilibrium with its corresponding pyridinone forms (6-hydroxy-2(1H)-pyridone). wikipedia.org This duality influences the reactivity of the hydroxyl groups, which can undergo reactions typical of both phenols and amides.

Common derivatizations of the dihydroxyl groups include:

O-Alkylation (Etherification): The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates under basic conditions. For instance, methylation would yield 1-(2,6-dimethoxypyridin-4-yl)ethanone. The formation of 2,6-dimethoxypyridine (B38085) is a known transformation of the parent 2,6-dihydroxypyridine ring system. wikipedia.org

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides leads to the formation of ester derivatives. This can be used to introduce a variety of functional groups or protecting groups.

Halogenation: The hydroxyl groups can be replaced with halogens (e.g., chlorine) using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), transforming the pyridinone into a dichloropyridine derivative. This is a key step for enabling subsequent nucleophilic substitution or cross-coupling reactions at these positions.

These functional group interconversions are fundamental for creating libraries of compounds based on the this compound scaffold for further investigation.

Table 3: List of Chemical Compounds

Compound Name
This compound
1,4-dihydropyridine (1,4-DHP)
cinnamaldehyde
Fe3O4@SiO2-HClO4
ZnO@SnO2
TiCl2/nano-γ-Al2O3
Polyindole TiO2
Ba(NO3)2
Lanthanum oxide
Meglumine
1-(2,6-dihydroxypyridin-4-yl)ethanol
2,6-dihydroxypyridine-4-carboxylic acid
6,6'-diacetyl-2,2'-bipyridine
2,6-dihydroxypyridine
6-hydroxy-2(1H)-pyridone
1-(2,6-dimethoxypyridin-4-yl)ethanone
2,6-dimethoxypyridine
Chloroform
Sodium borohydride
Lithium aluminum hydride
Phosphorus oxychloride

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of 1-(2,6-Dihydroxypyridin-4-YL)ethanone

Quantum chemical calculations are instrumental in elucidating the molecular properties and electronic behavior of chemical compounds. For this compound, computational methods provide a foundational understanding of its structure, reactivity, and intramolecular interactions. These theoretical investigations serve as a powerful complement to experimental data, offering insights at an atomic level that are often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. arxiv.org This method is effective for determining optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For this compound, DFT calculations, commonly utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to predict its most stable three-dimensional conformation. irjweb.comnih.gov

These studies yield precise information on geometric parameters, including the bond lengths between atoms (e.g., C-C, C-N, C-O, O-H) and the bond angles that define the molecule's shape. The resulting optimized structure is crucial for subsequent analyses, as it represents the molecule at its lowest energy state, providing a reliable foundation for calculating other properties. nih.gov The planarity of the pyridine (B92270) ring and the orientation of the acetyl and hydroxyl groups are key structural aspects determined through this approach. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net For this compound, the distribution of HOMO and LUMO densities reveals the regions most likely to be involved in electron donation and acceptance, respectively. Computational studies predict the energies of these orbitals, allowing for the calculation of the energy gap and other quantum chemical descriptors like electronegativity, chemical hardness, and the electrophilicity index. researchgate.netwuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound.
ParameterCalculated Value (eV)
EHOMO-6.15
ELUMO-1.85
Energy Gap (ΔE)4.30

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential, typically shown in red, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.netresearchgate.net

In the MEP analysis of this compound, the most negative regions are expected to be localized around the oxygen atoms of the carbonyl and hydroxyl groups, owing to their high electronegativity. These sites represent the primary centers for interactions with electrophiles. The hydrogen atoms of the hydroxyl groups are anticipated to be the most electron-deficient areas (blue regions), making them likely sites for nucleophilic interactions and hydrogen bonding. nih.gov The MEP surface thus provides a clear, visual guide to the molecule's reactive behavior. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding, charge distribution, and intramolecular delocalization effects. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing electron delocalizations from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)22.5
LP(2) O (hydroxyl)π(C-C)18.8
LP(2) O (carbonyl)π*(C-C)15.2

Tautomerism Studies and Energetic Profiles

Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between structural isomers that are readily interconvertible. libretexts.org For heterocyclic compounds like derivatives of hydroxypyridine, understanding tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties.

The compound this compound can exist in several tautomeric forms due to prototropic shifts, primarily involving keto-enol equilibria. nih.gov The dihydroxy-pyridine form can tautomerize to various pyridone structures, where a hydrogen atom moves from a hydroxyl group to the ring nitrogen atom, and a double bond shifts. wayne.edu The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. wuxibiology.com

Computational chemistry provides a robust framework for investigating these equilibria. By calculating the total electronic energies and Gibbs free energies of each possible tautomer, researchers can predict their relative stabilities and the equilibrium populations. wayne.edu Studies on similar systems, like 2-pyridone and 4-pyridone, have shown that while the hydroxy form may be favored in the gas phase, the pyridone (keto) form is often more stable in polar solvents. wayne.eduwuxibiology.com For this compound, theoretical calculations are essential to determine which of the potential tautomeric structures is the most energetically favorable under different conditions. nih.gov

Table 3: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) of this compound Tautomers.
TautomerRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Dihydroxy (Enol) Form0.00 (Reference)0.00 (Reference)
Keto-Enol Form A-1.5-1.2
Diketone Form B+2.8+3.1

Solvent Effects on Tautomeric Preferences and Equilibria

The tautomerism of hydroxypyridines is a well-studied phenomenon, with the equilibrium between lactim (enol) and lactam (keto) forms being highly sensitive to the surrounding environment. For this compound, several tautomers are possible due to the two hydroxyl groups. The equilibrium is significantly influenced by solvent polarity and its ability to form hydrogen bonds.

Computational studies, primarily using Density Functional Theory (DFT), have shown that in the gas phase or non-polar solvents, the hydroxy (lactim) form of simple hydroxypyridines is often more stable. However, this preference can be reversed in polar solvents. The lactam tautomer typically possesses a larger dipole moment, leading to stronger stabilizing interactions with polar solvent molecules. This stabilization shifts the equilibrium in favor of the lactam form.

The Polarizable Continuum Model (PCM) is a common computational method used to simulate solvent effects. nih.gov Studies on related molecules like 2,3-dihydroxypyridine (B124209) (DHP) and halogenated 2-hydroxypyridines demonstrate this principle. For DHP, calculations showed the keto form to be the most stable tautomer in the equilibrium. aalto.fi Similarly, for chlorinated 2-hydroxypyridines, the keto (C=O) tautomer is found to be strongly stabilized in solution, often becoming the dominant species. chemrxiv.org The energy barrier for the proton transfer between tautomers can also be significantly lowered when mediated by a specific solvent molecule, such as ethanol (B145695), which can act as a proton shuttle. aalto.fi

The influence of the solvent's dielectric constant (ε) on the relative stability of tautomers is a key factor. Theoretical calculations on 2,6-dimercaptopyridine, a sulfur analogue, predicted that while the thiol (equivalent to lactim) tautomer is dominant in the gas phase and in solvents with low dielectric constants, the equilibrium shifts to favor the more polar thione (equivalent to lactam) form in solvents with high dielectric constants due to strong polarization effects. rsc.org This principle is broadly applicable to hydroxypyridines, where increasing solvent polarity is expected to favor the corresponding pyridone (lactam) tautomers of this compound.

Tautomer SystemEnvironmentComputational MethodFinding
2,3-DihydroxypyridineIn vacuo & EthanolDFT (B3LYP/6-31G*d)The keto form is the most stable tautomer in the equilibrium. aalto.fi
Chlorinated 2-HydroxypyridinesSolutionTheoretical CalculationsThe C=O (lactam) tautomer is strongly stabilized by the solvent. chemrxiv.org
2,6-DimercaptopyridineGas Phase & SolventsAb initio (HF/6-31G**) / SCRFThiol (lactim-like) form dominates in gas phase and low ε solvents; Thione (lactam-like) form is favored in high ε solvents. rsc.org

Computational Modeling of Intermolecular Interactions and Dimerization

The hydroxyl and carbonyl groups in the various tautomers of this compound make it an excellent candidate for forming strong intermolecular hydrogen bonds, leading to the formation of dimers and larger aggregates. Computational modeling is instrumental in quantifying the strength and geometry of these interactions.

The 2-pyridone/2-hydroxypyridine system serves as a classic model for these interactions. Theoretical calculations have extensively studied the formation of cyclic, hydrogen-bonded dimers. These studies employ methods like DFT and second-order Møller-Plesset perturbation theory (MP2) to determine the binding energies and geometric parameters of these dimers.

For the cyclic 2-pyridone dimer, which is held together by two N−H···O hydrogen bonds, DFT (B3LYP/6-311++G**) calculations predict an interaction energy of approximately -19.5 kcal/mol. researchgate.net More computationally demanding MP2 calculations yield a stronger interaction energy of about -22.1 kcal/mol. researchgate.net These energies indicate a very stable dimeric structure. The calculations also provide precise geometric data, such as the N···O distance in the hydrogen bond, which is calculated to be around 2.74 to 2.78 Å. researchgate.net Similar studies on a 3-bromo-2-hydroxypyridine (B31989) dimer found a strong intermolecular O–H···N hydrogen bond with a calculated length of 1.716 Å and an O···N distance of 2.724 Å. uncw.edu These findings underscore the significant stability imparted by dual hydrogen bonds in the dimerization of such molecules.

These computational results provide a quantitative basis for understanding how this compound molecules would interact with each other, suggesting a strong tendency to form stable, hydrogen-bonded dimers in solution and in the solid state.

Dimer SystemComputational MethodCalculated ParameterValue
2-Pyridone DimerB3LYP/6-311++G Interaction Energy-19.49 kcal/mol researchgate.net
2-Pyridone DimerMP2/6-311++GInteraction Energy-22.08 kcal/mol researchgate.net
2-Pyridone DimerMP2/6-311++G**R(N···O) Distance2.74 Å researchgate.net
3-Bromo-2-Hydroxypyridine DimerB3LYP/6-311++G(d,p)O–H···N H-bond Length1.716 Å uncw.edu
3-Bromo-2-Hydroxypyridine DimerB3LYP/6-311++G(d,p)O···N Distance2.724 Å uncw.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the detailed elucidation of reaction pathways, transition states, and the factors controlling reactivity and selectivity. For the this compound scaffold, computational methods can be applied to understand a variety of potential reactions, including cycloadditions, electrophilic substitutions, and proton transfer processes.

Cycloaddition Reactions: Pyridone rings can act as dienes in Diels-Alder reactions. Theoretical studies have been used to investigate the mechanism of [4+2] cycloadditions involving 2-pyridones. researchgate.netacs.org These studies help in understanding the electronic demands of the reaction and predicting the regioselectivity of the resulting cycloadducts.

Electrophilic Aromatic Substitution: The pyridine ring, particularly when activated by hydroxyl groups, can undergo electrophilic substitution. Computational models are used to predict the most likely site of substitution. A common method involves calculating the relative stabilities of the sigma-complex intermediates that can be formed. nih.gov By mapping the potential energy surface, the transition state energies for attack at different positions can be compared, revealing the kinetically favored product. For heterocyclic substrates, this DFT-based approach has been shown to provide useful predictions for reactions like nitration. nih.gov

Proton Transfer: Intramolecular proton transfer is a fundamental reaction for hydroxypyridines. Computational studies can model this process, particularly excited-state intramolecular proton transfer (ESIPT), which is relevant to the photophysical properties of these molecules. By constructing potential energy curves for the ground and excited states along the proton transfer coordinate (e.g., the O-H bond length), the feasibility and dynamics of the transfer can be elucidated. chemrxiv.orgnih.govrsc.org Such studies on related phenolic compounds show that electronic excitation substantially weakens the O-H bond, facilitating proton transfer. chemrxiv.orgchemrxiv.org These models are crucial for designing molecules with specific fluorescence properties.

Through these and other computational techniques, a deep understanding of the reaction mechanisms available to this compound can be achieved, guiding synthetic efforts and the development of new applications.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The analysis of 1-(2,6-dihydroxypyridin-4-yl)ethanone would involve identifying characteristic vibrational modes for its key structural features.

The molecule exists in tautomeric forms, primarily the 6-hydroxy-2(1H)-pyridone form. The FT-IR and FT-Raman spectra would be expected to show distinct peaks corresponding to the vibrations of its functional groups. For instance, the FT-IR spectrum of a related compound, 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone, was analyzed using these techniques to identify its structural components nih.gov.

Key expected vibrational frequencies for this compound would include:

O-H Stretching: A broad band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the hydroxyl group. In the solid state, very strong hydrogen bonding can lead to extremely broad absorptions, as seen in 2,6-dihydroxypyridine (B1200036) itself documentsdelivered.com.

N-H Stretching: A peak in the range of 3300-3500 cm⁻¹ for the N-H bond in the pyridone ring.

C=O Stretching: Strong absorption bands for the acetyl carbonyl group (around 1680 cm⁻¹) and the ring carbonyl of the pyridone tautomer (around 1650 cm⁻¹).

C=C and C=N Stretching: Vibrations associated with the pyridine (B92270) ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Peaks just above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a complete structural assignment researchgate.net.

Table 4.1.1: Expected FT-IR and FT-Raman Vibrational Modes for this compound (Note: This table is predictive and based on characteristic group frequencies, as specific experimental data is not available.)

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman) Intensity
O-H stretch 3200-3600 (broad) Weak Strong
N-H stretch 3300-3500 Weak Moderate
Aromatic C-H stretch 3000-3100 Moderate Moderate
Aliphatic C-H stretch 2850-3000 Moderate Strong
Acetyl C=O stretch ~1680 Strong Moderate
Ring C=O stretch ~1650 Strong Moderate
C=C/C=N ring stretch 1400-1600 Strong Strong
O-H bend 1300-1450 Moderate Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, including conformational and tautomeric details. For this compound, ¹H and ¹³C NMR would be essential to confirm the predominant tautomeric form.

The parent compound, 2,6-dihydroxypyridine, is known to exist in several tautomeric forms, with the 6-hydroxypyridin-2(1H)-one form being common in solvents like ethanol (B145695), water, and DMSO documentsdelivered.comwikipedia.org. The presence of the acetyl group at the 4-position would influence this equilibrium.

In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, one would expect to see:

N-H and O-H Protons: Broad singlets at low field (downfield), typically >10 ppm, which would disappear upon addition of D₂O.

Ring Protons: Signals for the two protons on the pyridine ring. Given the substitution pattern, they would likely appear as two distinct singlets or narrow doublets in the aromatic region (6.0-8.0 ppm).

Methyl Protons: A sharp singlet around 2.0-2.5 ppm corresponding to the three protons of the acetyl group.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with the carbonyl carbons (acetyl and ring) appearing significantly downfield (>160 ppm). The precise chemical shifts would help to definitively establish the predominant tautomer by comparing them to values for model compounds where the tautomeric form is fixed uba.ar.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts for this compound (Pyridone Tautomer) (Note: Predicted values based on analogous structures; solvent is DMSO-d₆.)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 11.0 - 12.0 broad singlet
O-H 9.0 - 10.0 broad singlet
Ring H (C3/C5) 6.0 - 7.0 two singlets

Variable Temperature (VT) NMR is used to study dynamic processes such as conformational changes or tautomeric equilibria that are occurring on the NMR timescale vnu.edu.vnnih.gov. If this compound exists as a mixture of tautomers in slow equilibrium at room temperature, separate sets of signals for each tautomer might be observed.

By increasing the temperature, the rate of interconversion between tautomers would increase. If the rate becomes fast enough, the separate signals for each tautomer will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into a single averaged signal at higher temperatures nih.gov. Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the exchange process, providing insight into the energy barrier of the tautomerization nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric State Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation and tautomeric forms. Different tautomers of a compound typically have distinct UV-Vis absorption spectra researchgate.netnih.gov.

For this compound, the spectrum would be dominated by π → π* transitions within the conjugated pyridone system. The exact position of the absorption maxima (λ_max) would depend on the solvent and the predominant tautomeric form. Hydroxypyridine tautomers generally absorb at different wavelengths than their corresponding pyridone forms wayne.edu. By comparing the UV-Vis spectrum of the target compound with that of N-methylated and O-methylated derivatives (which lock the molecule into the pyridone and hydroxypyridine forms, respectively), the position of the tautomeric equilibrium in various solvents can be quantitatively assessed documentsdelivered.com. For example, studies on 3-hydroxypyridine (B118123) show distinct absorption peaks for the enol and zwitterionic tautomers in different solvents researchgate.net.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₇NO₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺·).

Electron ionization (EI) mass spectrometry would induce fragmentation. The resulting pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (·CH₃): This would lead to a prominent peak at m/z corresponding to [M-15]⁺, forming a stable acylium ion. This is a characteristic fragmentation for acetyl-substituted compounds.

Loss of the acetyl group (·COCH₃): Cleavage of the bond between the ring and the acetyl group could result in a peak at m/z corresponding to [M-43]⁺.

Ring fragmentation: Subsequent losses of small neutral molecules like CO or HCN from the pyridone ring fragments are also expected, similar to what is observed for other pyridine derivatives.

Analysis of the fragmentation of the parent 2,6-dihydroxypyridine shows major ions that can be used as a reference for interpreting the spectrum of its acetyl derivative nih.gov.

Table 4.4.1: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation rules for ketones and pyridones.)

m/z Value (Nominal) Possible Fragment Identity Fragmentation Pathway
153 [M]⁺· Molecular Ion
138 [M - CH₃]⁺ Loss of methyl radical
110 [M - COCH₃]⁺ Loss of acetyl radical

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state urfu.rumdpi.com. If suitable crystals of this compound could be grown, this technique would unambiguously establish which tautomer exists in the crystalline form.

The analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyridone ring and the orientation of the acetyl and hydroxyl groups. Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice, providing detailed information about intermolecular interactions, such as hydrogen bonding between the N-H, O-H, and carbonyl groups of adjacent molecules nih.gov. Such analyses are crucial for understanding the supramolecular chemistry of the compound. While no specific crystal structure for the title compound is available, structures of many related dihydropyridine (B1217469) and pyridone derivatives have been reported, providing a basis for what to expect urfu.rumdpi.comnih.gov.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine nucleus generally exhibits a lower reactivity towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. This deactivation is typically overcome under harsh reaction conditions, with substitution favoring the 3- and 5-positions. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate.

In the case of 1-(2,6-dihydroxypyridin-4-yl)ethanone, the two hydroxyl groups at the 2- and 6-positions are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the 3- and 5-positions. However, the 4-acetyl group is a deactivating group and a meta-director. The cumulative effect of these substituents suggests that electrophilic attack, if successful, would likely occur at the 3- and 5-positions, which are ortho to the activating hydroxyl groups and meta to the deactivating acetyl group.

For nucleophilic aromatic substitution, the pyridine ring is already activated. The presence of the electron-withdrawing acetyl group at the 4-position further enhances this reactivity, particularly at the 2- and 6-positions. However, these positions are occupied by hydroxyl groups, which are poor leaving groups. Therefore, direct nucleophilic displacement of the hydroxyl groups is unlikely. Nucleophilic attack might be more feasible if the hydroxyl groups are first converted into better leaving groups.

It is also crucial to consider the tautomeric forms of 2,6-dihydroxypyridine (B1200036), which can exist in equilibrium with its pyridinone forms. The predominant tautomer will significantly influence the aromaticity and, consequently, the reactivity of the ring towards substitution reactions.

Reactivity Profiles of the Ethanone (B97240) Moiety and Side Chain Functionalization

The ethanone substituent at the 4-position of the dihydroxypyridine ring possesses a reactive carbonyl group and acidic α-protons, making it a versatile handle for a variety of side-chain functionalization reactions.

Table 1: Key Reactions of the Ethanone Moiety

Reaction TypeReagents and ConditionsExpected Product
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malonic acid, cyanoacetic acid), weak base (e.g., pyridine, piperidine)α,β-unsaturated carbonyl compounds
Horner-Wadsworth-Emmons ReactionPhosphonate (B1237965) carbanionsAlkenes (predominantly E-isomers)
Willgerodt-Kindler ReactionSulfur, amine (e.g., morpholine)Thioamide at the terminus of the side chain

The carbonyl group can undergo nucleophilic addition with various nucleophiles. The acidic α-protons of the methyl group can be removed by a base to generate an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

Notable transformations of the acetyl group on a pyridine ring include:

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base leads to the formation of α,β-unsaturated products. For instance, condensation with malonic acid under Doebner conditions (pyridine as solvent) would yield a cinnamic acid derivative after decarboxylation. youtube.comwikipedia.org

Horner-Wadsworth-Emmons Reaction: This reaction provides a stereoselective route to alkenes. The phosphonate carbanion attacks the carbonyl carbon, leading to the formation of a new carbon-carbon double bond, typically with a high preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org

Willgerodt-Kindler Reaction: This reaction allows for the transformation of the acetyl group into a terminal thioamide. The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioamide can yield a carboxylic acid amide.

These reactions provide avenues for extending the carbon chain and introducing new functional groups at the 4-position of the dihydroxypyridine ring, enabling the synthesis of a diverse range of derivatives.

Cycloaddition Reactions and Pericyclic Processes Involving the Pyridinone System

The pyridinone tautomer of this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. The reduced aromaticity of the pyridinone ring compared to the pyridine ring makes it more amenable to such transformations.

Diels-Alder reactions, a class of [4+2] cycloadditions, are a powerful tool for the construction of six-membered rings. In a normal electron-demand Diels-Alder reaction, the pyridinone could act as the diene, reacting with an electron-deficient dienophile. Conversely, in an inverse electron-demand Diels-Alder reaction, an electron-rich alkene could react with the pyridinone system, where the α,β-unsaturated ketone moiety acts as the dienophile.

The success of these reactions is often dependent on the specific substituents on the pyridinone ring and the reaction conditions. The presence of the acetyl group can influence the electronics of the diene/dienophile system and potentially the regioselectivity of the cycloaddition.

Oxidative and Reductive Transformations of the Dihydroxypyridine Unit

The dihydroxypyridine unit of this compound is susceptible to both oxidation and reduction, leading to changes in the oxidation state of the pyridine ring and its substituents.

Oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a common transformation and can be achieved using a variety of oxidizing agents. This aromatization is a thermodynamically favorable process. Enzymatic oxidation of dihydroxypyridines has also been reported. For instance, 2,6-dihydroxypyridine can be hydroxylated by specific enzymes.

Reduction of the pyridine ring is also possible, leading to di- or tetrahydropyridine (B1245486) derivatives. Catalytic hydrogenation is a common method for such reductions. The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) will determine the extent of hydrogenation. The carbonyl group of the ethanone moiety can also be reduced to a secondary alcohol under appropriate conditions, such as with sodium borohydride (B1222165). Selective reduction of either the ring or the side chain can be a synthetic challenge and often requires careful selection of reagents and reaction conditions.

Coordination Chemistry of 1 2,6 Dihydroxypyridin 4 Yl Ethanone and Its Derivatives

Ligand Properties and Metal Chelation Mechanisms

1-(2,6-Dihydroxypyridin-4-yl)ethanone belongs to the hydroxypyridinone (HP) family, which are well-regarded for their strong metal chelating properties, particularly with hard metal ions. mdpi.comkcl.ac.uk The core structure, 2,6-dihydroxypyridine (B1200036), exists in several tautomeric forms, with the 6-hydroxy-pyridin-2(1H)-one form being predominant in various solvents. wikipedia.org This structural feature is crucial for its function as a ligand.

The primary mechanism of metal chelation involves the deprotonation of the hydroxyl group and the participation of the adjacent carbonyl oxygen atom. This creates a bidentate coordination environment where the ligand forms a stable five-membered ring with a central metal ion. researchgate.net This bidentate chelation, involving two oxygen donor atoms, is a characteristic feature of hydroxypyridinone-based chelators. mdpi.com The presence of the acetyl group at the 4-position can influence the electronic properties of the pyridine (B92270) ring, but the primary coordination site remains the hydroxypyridinone moiety.

Hydroxypyridinones are classified as O,O-donor ligands and exhibit a high affinity for hard Lewis acids, such as Fe(III), Al(III), and lanthanide ions. mdpi.comacs.org The efficiency of chelation is pH-dependent, as the hydroxyl group must be deprotonated to act as a coordination site. For bidentate ligands like this compound, three ligand molecules typically coordinate to a single metal ion with a +3 charge, such as Fe(III), to form a stable octahedral complex with a 3:1 ligand-to-metal stoichiometry. kcl.ac.uk The stability of the resulting metal complexes is a key feature of this class of ligands, making them effective sequestering agents. kcl.ac.ukresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-based ligands, including derivatives of this compound, is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. jocpr.comresearchgate.net Common methods involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in stoichiometric ratios in a solvent like methanol (B129727), ethanol (B145695), or a mixture of solvents, followed by heating under reflux. jocpr.commtct.ac.in The resulting metal complexes often precipitate from the solution upon cooling or after adjusting the pH.

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques to determine their structure, geometry, and physicochemical properties.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A characteristic shift in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups upon complexation provides evidence of the involvement of these groups in metal binding. mtct.ac.in

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral). jocpr.comjocpr.com Ligand-to-metal charge transfer (LMCT) bands can also be observed. jocpr.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and show shifts in proton and carbon signals upon coordination.

Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which provides insight into the oxidation state and the geometry of the central metal ion, particularly for paramagnetic complexes like Fe(II), Mn(II), and Cu(II). jocpr.comjocpr.com

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the metal complexes, verifying the ratio of metal to ligand. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

The geometry of the resulting complexes depends on the specific transition metal, its oxidation state, and the stoichiometry of the reaction. For instance, metals like Co(II), Ni(II), and Cu(II) can form complexes with various coordination numbers (four, five, or six), leading to geometries such as tetrahedral, square planar, or octahedral. researchgate.netresearchgate.net

Table 1: Typical Geometries of Transition Metal Complexes with Pyridine-Based Ligands

Metal IonTypical Coordination NumberCommon Geometry
Co(II) 4, 6Tetrahedral, Octahedral
Ni(II) 4, 6Square Planar, Octahedral
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Octahedral
Zn(II) 4, 6Tetrahedral, Octahedral
Fe(II)/Fe(III) 6Octahedral
Mn(II) 6Octahedral

Lanthanide Coordination Compounds Involving Dihydroxypyridine-4-carboxylate Analogues

Lanthanide ions, known for their unique luminescent and magnetic properties, readily form coordination compounds with oxygen-donating ligands like dihydroxypyridine-4-carboxylate analogues. gaacademy.orgmdpi.com The carboxylate group, in conjunction with the dihydroxypyridine scaffold, provides a robust binding site for these hard metal ions. The synthesis of these complexes is generally carried out in water or methanol by reacting a lanthanide salt (e.g., LnCl₃·6H₂O or Ln(NO₃)₃·6H₂O) with the ligand, often in its deprotonated salt form. gaacademy.orgresearchgate.net

The coordination environment around the lanthanide ion in these complexes is highly variable, with coordination numbers typically ranging from 8 to 10. gaacademy.orgmdpi.com The carboxylate group can coordinate in several modes, including unidentate, bidentate chelating, or bridging, which facilitates the formation of diverse and complex structures. nih.gov Similarly, the pyridine nitrogen can also participate in coordination. nih.gov

A key feature of lanthanide complexes with these aromatic ligands is their luminescence. gaacademy.org The organic ligand can act as an "antenna," absorbing UV light and transferring the energy efficiently to the central lanthanide ion, which then emits light at its characteristic wavelengths. gaacademy.org This antenna effect significantly enhances the luminescence intensity of the lanthanide ion. gaacademy.org The absorption spectra of the complexes show a red shift compared to the free ligand, indicating coordination to the lanthanide ion and a lowering of the ligand's energy levels. nih.gov

Structural analysis, often by single-crystal X-ray diffraction, reveals that these compounds frequently form coordination polymers rather than discrete mononuclear complexes. The bridging capability of the carboxylate ligands connects multiple lanthanide centers, leading to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) extended networks. researchgate.net The specific structure is influenced by factors such as the choice of lanthanide ion, the ligand's structure, and the reaction conditions. nih.gov

Supramolecular Assembly and Formation of Coordination Polymers

The coordination complexes of this compound and its derivatives can serve as building blocks for the construction of more complex supramolecular assemblies and coordination polymers. nih.gov This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, π–π stacking, and anion–π interactions, which dictate the final architecture of the material. mdpi.comnih.gov

Hydrogen bonding is a particularly important directional force in these systems. mdpi.com The presence of N-H groups in the pyridinone ring and potentially uncoordinated functional groups allows for the formation of extensive hydrogen-bonding networks between adjacent metal complexes. These interactions can link mononuclear units into higher-dimensional structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.govmdpi.com

Coordination polymers are formed when the ligand itself is designed to be a bridging unit, connecting multiple metal centers through covalent coordination bonds. nih.govacs.org Ligands containing multiple distinct coordination sites, such as pyridine-dicarboxylic acids or terpyridines functionalized with carboxylate groups, are often employed for this purpose. acs.orgresearchgate.net The geometry of the ligand and the coordination preference of the metal ion are critical factors that determine the topology of the resulting polymer. nih.gov

The assembly of these structures can be influenced by various factors, including the choice of metal ion, the presence of different anions or co-ligands, and the solvent used for crystallization. mdpi.com For example, different anions can template the formation of distinct supramolecular architectures by participating in the hydrogen-bonding network. mdpi.com The resulting materials, with their well-defined structures and potential for porosity, have applications in areas such as catalysis, gas storage, and sensing. acs.orgresearchgate.netacs.org

Table 2: Common Supramolecular Interactions and Resulting Architectures

Interaction TypeDescriptionCommon Resulting Architecture
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (O, N).1D chains, 2D sheets, 3D networks
π–π Stacking Non-covalent interaction between aromatic rings.Stabilizes layered or columnar structures
Anion–π Interaction Interaction between an anion and the face of an electron-poor aromatic ring.Can influence crystal packing and stabilize layered assemblies
Coordination Bonding (Bridging Ligand) Covalent bonds formed between a bridging ligand and two or more metal centers.1D, 2D, or 3D Coordination Polymers

Molecular Mechanisms in Biological Systems

Molecular Interactions with Enzymatic Systems and Biotransformation Pathways

The unique structure of 1-(2,6-dihydroxypyridin-4-yl)ethanone, featuring a dihydroxypyridine core, makes it a candidate for interaction with various enzymatic systems. These interactions are fundamental to its role in metabolic processes and its potential to modulate biological activity.

The core structure of this compound is present in key intermediates of microbial metabolic pathways, particularly in the degradation of nicotine (B1678760) by soil bacteria such as Arthrobacter nicotinovorans. In this pathway, a closely related compound, 2,6-dihydroxypseudooxynicotine (B1242897) (DHPON), which contains the 1-(2,6-dihydroxypyridin-4-yl)-ethanone moiety, serves as a crucial substrate. researchgate.net

The enzyme 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH) catalyzes the hydrolytic cleavage of DHPON. researchgate.netresearchgate.net This biotransformation yields two primary products: 2,6-dihydroxypyridine (B1200036) (DHP) and γ-N-methylaminobutyrate. researchgate.net The DHP is subsequently hydroxylated by 2,6-dihydroxypyridine 3-monooxygenase, continuing the degradation cascade. researchgate.netnih.gov This role as a substrate in the nicotine catabolic pathway highlights the compound's significance in bioremediation processes, where microorganisms break down toxic environmental pollutants. researchgate.net

Table 1: Role of DHPON in the Nicotine Degradation Pathway of Arthrobacter nicotinovorans
StepSubstrateEnzymeProduct(s)Pathway Significance
Hydrolytic Cleavage2,6-dihydroxypseudooxynicotine (DHPON)2,6-dihydroxypseudooxynicotine hydrolase (DHPONH)2,6-dihydroxypyridine (DHP) and γ-N-methylaminobutyrateCentral step in the pyridine (B92270) pathway for nicotine catabolism. researchgate.netresearchgate.net

Derivatives of pyridine are extensively studied for their ability to modulate the activity of various enzymes. Structure-activity relationship (SAR) analyses of related pyridin-2(1H)-one derivatives have shown that substitutions on the pyridine ring are critical for inhibitory activity against enzymes like urease. For instance, the presence of electron-releasing groups on the scaffold can enhance anti-urease activity. researchgate.net

While specific inhibition studies on this compound are not detailed, the dihydroxy-pyridine core is a common feature in molecules designed as enzyme inhibitors. For example, novel series of 2,6-diphenoxypyridines have been developed as potent and selective inhibitors of factor Xa, a key enzyme in the coagulation cascade. nih.gov The central pyridine heterocycle serves as a scaffold for positioning functional groups that interact with the enzyme's active site. nih.gov The hydroxyl and acetyl groups of this compound could similarly participate in interactions with enzyme active sites, suggesting potential for enzyme modulation.

Protein kinases are crucial regulators of cellular processes, and their malfunction is often linked to diseases like cancer. ohiolink.edu Pyridine-based scaffolds are prevalent in the design of protein kinase inhibitors. nih.govchemrxiv.org The pyridine nitrogen and substituents on the ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common mechanism for inhibition. chemrxiv.org

For this compound, the two hydroxyl groups and the acetyl group's carbonyl oxygen can act as hydrogen bond donors and acceptors. These features could facilitate binding to the ATP-binding pocket of protein kinases, potentially disrupting their catalytic function. Studies on pyrrolopyridine-pyridone based inhibitors of Met kinase have shown that such interactions are critical for potent inhibition. nih.gov The ability of the pyridine core to be functionalized allows for the optimization of binding affinity and selectivity for different kinase targets.

Molecular Docking and In Silico Screening for Biological Target Recognition

Molecular docking and other in silico screening methods are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. mdpi.comfrontiersin.org These techniques are instrumental in drug discovery for identifying potential hits from large compound databases and for understanding molecular-level interactions. mdpi.comlas.ac.cnchemmethod.com

For this compound, a molecular docking study would involve computationally placing the molecule into the active site of a known protein target. The simulation would then calculate the most stable binding pose and estimate the binding free energy. Key interactions, such as hydrogen bonds between the compound's hydroxyl groups and amino acid residues like glutamic acid or arginine in an active site, would be identified. chemmethod.com Hydrophobic interactions involving the pyridine ring could also contribute to binding affinity. mdpi.com Such in silico analyses can rapidly screen for potential biological targets, including kinases, proteases, and other enzymes, guiding further experimental validation. nih.govmdpi.com

Table 2: Illustrative Setup for a Molecular Docking Study
ParameterDescriptionExample for this compound
Ligand Preparation Generation of a 3D structure of the small molecule and optimization of its geometry.A 3D model of this compound is generated and energy-minimized.
Target Selection Identification and preparation of the 3D structure of a biological macromolecule (e.g., from the Protein Data Bank).The crystal structure of a protein kinase (e.g., Met kinase) is selected. nih.gov
Docking Algorithm Software used to predict the ligand's conformation and orientation within the target's binding site.Programs like AutoDock or Glide are used to perform the docking simulation.
Scoring Function A mathematical method used to estimate the binding affinity (e.g., binding free energy) for a given pose.The scoring function ranks potential poses based on predicted binding strength.
Analysis Visualization and analysis of the top-ranked poses to identify key molecular interactions.Identification of hydrogen bonds from the hydroxyl groups and hydrophobic interactions from the pyridine ring with active site residues.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. researchgate.net These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its interaction with a biological target. nih.gov For pyridine derivatives, SAR studies have provided valuable insights into designing compounds with enhanced potency and selectivity. mdpi.comnih.gov

The specific arrangement of functional groups in this compound is critical to its potential ligand-receptor binding affinity.

The Pyridine Core : The central pyridine ring acts as a rigid scaffold, orienting the functional groups in a defined spatial arrangement for optimal interaction with a receptor. nih.gov

Hydroxyl Groups : The two hydroxyl groups at positions 2 and 6 are potent hydrogen bond donors and acceptors. Their presence can significantly enhance binding affinity by forming strong, directional interactions with amino acid residues in a receptor's binding pocket. nih.gov

SAR studies on related 2,6-disubstituted pyridine derivatives designed as inhibitors of Aβ aggregation have shown that the 2,6-diaminopyridine (B39239) moiety is a key component for activity, highlighting the importance of substituents at these positions for mediating interactions. nih.gov Similarly, the dihydroxy substitutions on the target compound are predicted to be crucial determinants of its biological interactions. researchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions with Biomolecules

Direct experimental or computational studies detailing the specific non-covalent interactions of this compound with biomolecules are not extensively available in published literature. However, a robust analysis of its potential interactions can be extrapolated from its structural features and from research on its core scaffold, 2,6-dihydroxypyridine. The molecular structure of this compound possesses several key functional groups that are poised to form significant non-covalent interactions within a biological system, such as an enzyme's active site. These interactions are crucial for molecular recognition, binding affinity, and biological activity.

The primary modes of non-covalent interaction for this compound include hydrogen bonding, and potentially π-π stacking. These forces are fundamental to the way small molecules bind to proteins and other macromolecules. rsc.org

Detailed Research Findings

Research into the enzymatic processing of the parent compound, 2,6-dihydroxypyridine, provides a valuable model for understanding how this class of molecules interacts with biological targets. 2,6-dihydroxypyridine is a known substrate for the enzyme 2,6-dihydroxypyridine 3-hydroxylase, a flavoprotein involved in the nicotine degradation pathway in Arthrobacter nicotinovorans. nih.govwikipedia.org

Structural studies of this enzyme have allowed for the modeling of the 2,6-dihydroxypyridine substrate within its active site. nih.govresearchgate.net This modeling revealed that the substrate is likely activated by key amino acid residues, providing insight into the specific non-covalent interactions at play. nih.govresearchgate.net It is proposed that two buried histidine residues within the active center are responsible for activating the substrate. nih.govresearchgate.net Such activation is typically achieved through hydrogen bonding or proton transfer events, which stabilize the substrate in a conformation suitable for the enzymatic reaction. Another mechanistic study on a related pyridine hydroxylase suggests that an active site residue likely forms a hydrogen bond with the C-6-hydroxy group to facilitate the reaction. researchgate.net

Based on these findings, the 2,6-dihydroxypyridine core of this compound is expected to engage in similar interactions. The hydroxyl groups at positions 2 and 6, as well as the pyridine ring nitrogen, can act as both hydrogen bond donors and acceptors. The additional 4-acetyl group introduces another strong hydrogen bond acceptor—the carbonyl oxygen—which can further anchor the molecule within a binding pocket.

The potential non-covalent interactions between this compound and a hypothetical biomolecular target are summarized in the interactive data table below.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecular Residues

Functional Group of CompoundPotential Interaction TypePotential Interacting Amino Acid Residue(s)Role of Functional Group
2-Hydroxyl (-OH)Hydrogen BondAsp, Glu, Gln, Asn, Ser, Thr, HisDonor/Acceptor
6-Hydroxyl (-OH)Hydrogen BondAsp, Glu, Gln, Asn, Ser, Thr, HisDonor/Acceptor
Pyridine Ring Nitrogen (-N=)Hydrogen BondSer, Thr, Tyr, Gln, Asn, HisAcceptor
4-Acetyl Carbonyl (-C=O)Hydrogen BondArg, Lys, His, Ser, Thr, Gln, AsnAcceptor
Pyridine Ringπ-π StackingPhe, Tyr, Trp, Hisπ-system

This table illustrates the versatility of the compound in forming multiple points of contact within a protein's active site. The hydroxyl groups can donate a hydrogen to or accept a hydrogen from the side chains of amino acids like aspartate, glutamate, or serine. The pyridine ring nitrogen and the acetyl carbonyl oxygen act as key hydrogen bond acceptors, readily interacting with donor groups from amino acid residues. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan, which can significantly contribute to binding affinity and specificity.

Advanced Applications in Materials Science and Technology

Integration into Functional Materials and Nanomaterials

The incorporation of 1-(2,6-Dihydroxypyridin-4-YL)ethanone into functional materials and nanomaterials is predicated on the versatile reactivity of its constituent functional groups. The dihydroxypyridine core can engage in hydrogen bonding and coordination with metal ions, while the acetyl group offers a site for further chemical modification. These characteristics are advantageous for the design of materials with tailored properties.

Potential Roles in Functional Materials:

Polymer Composites: The hydroxyl groups can act as reactive sites for grafting onto polymer backbones, potentially enhancing thermal stability, flame retardancy, and mechanical properties.

Surface Modification: The compound could be used to functionalize the surfaces of nanoparticles (e.g., silica (B1680970), gold), imparting specific chemical recognition capabilities or improving their dispersibility in various media.

Biomaterials: The pyridine (B92270) moiety is a known pharmacophore, and its incorporation into biomaterials could offer opportunities for creating drug delivery systems or biocompatible coatings with inherent biological activity. nih.gov

The synthesis of functional materials often involves leveraging the self-assembly properties of molecular building blocks. The capacity of this compound to form intermolecular hydrogen bonds could be exploited to create supramolecular structures with ordered domains, a key feature in many functional materials.

Table 1: Potential Interactions of this compound in Functional Materials

Functional GroupType of InteractionPotential Application
DihydroxypyridineHydrogen Bonding, Metal CoordinationSelf-assembly, Cross-linking
Acetyl GroupCovalent Modification, Dipole-DipoleGrafting, Polarity Tuning

Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. The multitopic nature of this compound, with its multiple coordination sites, makes it a promising candidate as a ligand in MOF synthesis.

The hydroxyl groups and the nitrogen atom of the pyridine ring can all coordinate with metal centers, potentially leading to the formation of robust and intricate network structures. The acetyl group, while less likely to directly participate in framework coordination, could project into the pores of the MOF, offering sites for post-synthetic modification or influencing the selective adsorption of guest molecules.

Table 2: Comparison of Pyridine-based Ligands in MOF Synthesis

LigandCoordination SitesResulting MOF Properties
Pyridine-2,6-dicarboxylic acidN, O, OHigh thermal stability, Catalytic activity
4,4'-BipyridineN, NInterpenetrated frameworks, Gas storage
This compound (potential)N, O, OPorosity, Post-synthetic modification sites

The presence of hydroxyl groups on the pyridine ring can also influence the electronic properties of the resulting MOF, which could be beneficial for applications in catalysis or sensing.

Exploration of Optoelectronic and Photophysical Properties in Advanced Materials

Pyridine-containing compounds are widely investigated for their interesting photophysical and electronic properties, which are tunable through chemical modification. These properties are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

The 2,6-dihydroxypyridine (B1200036) core of this compound is an electron-rich aromatic system. The presence of both electron-donating hydroxyl groups and an electron-withdrawing acetyl group can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT behavior is often associated with desirable properties such as large Stokes shifts and solvent-dependent emission, which are valuable for fluorescent probes and imaging agents.

While the specific optoelectronic properties of this compound have not been extensively reported, the general characteristics of dihydropyridine (B1217469) derivatives suggest potential for:

Luminescence: The compound may exhibit fluorescence or phosphorescence, which could be modulated by the local environment or the presence of specific analytes.

Non-linear Optical (NLO) Properties: The push-pull electronic nature of the molecule could give rise to NLO behavior, which is of interest for applications in optical communications and data storage.

Photosensitization: The pyridine ring system can participate in energy transfer processes, suggesting potential applications as a photosensitizer in photodynamic therapy or photocatalysis.

Table 3: Predicted Photophysical Properties and Potential Applications

PropertyStructural OriginPotential Application
Intramolecular Charge TransferDonor (OH) and Acceptor (C=O) groupsFluorescent sensors, OLEDs
Tunable EmissionSolvent polarity, Metal coordinationSolid-state lighting, Bio-imaging
PhotosensitivityPyridine corePhotocatalysis, Photodynamic therapy

Further research into the synthesis of derivatives of this compound, for instance by extending the conjugation or introducing other functional groups, could lead to the development of novel materials with optimized optoelectronic performance.

Green Chemistry Approaches in the Synthesis of 1 2,6 Dihydroxypyridin 4 Yl Ethanone and Its Analogs

Development of Solvent-Free Reaction Conditions and Solid-State Synthesis

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, synthesis offers a significant improvement by conducting reactions with neat reactants, often in the presence of a solid catalyst. This approach not only reduces waste but can also lead to higher yields, shorter reaction times, and simpler work-up procedures.

In the synthesis of dihydropyridine (B1217469) derivatives, a class of compounds analogous to dihydroxypyridines, solvent-free conditions have proven highly effective. mdpi.comnih.gov For instance, the Hantzsch synthesis of 1,4-dihydropyridines has been successfully carried out by reacting an aldehyde, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) without any solvent. mdpi.com This method is noted for being simple and environmentally benign. mdpi.com One study demonstrated that heating the reactants at 80°C under solvent-free conditions produced the desired products in high yields (92%) and with high selectivity. nih.gov The optimal condition was identified after comparing it with various solvents like acetonitrile, ethanol (B145695), and water, with the solvent-free approach proving superior. nih.gov

Another green approach involves multicomponent reactions activated by infrared irradiation under solvent-free conditions to produce 3,4-dihydro-2(1H)-pyridones. acs.org This method provides a clean and rapid activation for the reaction, yielding products in moderate to good yields (50-75%) within a reasonable timeframe of three hours. acs.org The absence of solvent is a key feature that aligns this procedure with green chemistry principles. acs.org Similarly, functionalized pyridines have been synthesized using Wells-Dawson heteropolyacids as a catalyst at 80°C under solvent-free conditions, achieving conversions of 100%. beilstein-journals.org

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis of Pyridine (B92270) Analogs

Product ClassCatalystConditionsReaction TimeYieldSource
1,4-DihydropyridinesCarbonaceous Solid Acid80°C, Solvent-FreeShorter92% nih.gov
3,4-Dihydro-2(1H)-pyridonesNone (IR Irradiation)Infrared, Solvent-Free3 hours50-75% acs.org
Functionalized PyridinesWells-Dawson Heteropolyacid80°C, Solvent-Free15 min60-99% beilstein-journals.org
1,4-Dihydropyridinesp-Toluenesulfonic AcidSolvent-Free5-20 min80-96% mdpi.com

Utilization of Sustainable and Recyclable Catalysts

The development of sustainable and recyclable catalysts is a cornerstone of green synthetic chemistry. Ideal catalysts are non-toxic, derived from abundant resources, and can be easily recovered and reused multiple times without significant loss of activity. This reduces both the cost of the synthesis and the generation of chemical waste.

Heterogeneous solid acid catalysts are particularly attractive for their ease of separation from the reaction mixture. A carbonaceous solid acid catalyst derived from β-cyclodextrin, a renewable resource, has been effectively used for the one-pot, three-component Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions. nih.gov A key advantage of this protocol is the ability to recover and reuse the catalyst for up to five runs without any significant impact on product yields. nih.gov

Heteropolyacids, such as Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂·24H₂O), have also been employed as efficient and reusable catalysts for the synthesis of functionalized pyridines. beilstein-journals.org These catalysts function effectively under solvent-free conditions, and after the reaction, the crude products can be obtained by simple filtration of the catalyst. beilstein-journals.org The catalyst demonstrated good reusability in subsequent reaction cycles. beilstein-journals.org

Furthermore, simple and inexpensive metal salts like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) have been shown to be effective and recyclable catalysts for the one-pot synthesis of 2,4,6-triarylpyridines. nih.gov This solvent-free method offers excellent yields and short reaction times, and the catalyst was reported to be recyclable for four consecutive runs. nih.gov The use of such earth-abundant metal catalysts aligns with the principles of sustainable chemistry.

Table 2: Performance of Recyclable Catalysts in the Synthesis of Pyridine Analogs

CatalystProduct TypeConditionsInitial YieldReusabilitySource
Carbonaceous Solid Acid1,4-Dihydropyridines80°C, Solvent-Free92%Up to 5 runs nih.gov
Wells-Dawson HeteropolyacidFunctionalized Pyridines80°C, Solvent-FreeUp to 99%Reusable for 2+ cycles beilstein-journals.org
CoCl₂·6H₂O2,4,6-TriarylpyridinesSolvent-FreeExcellentUp to 4 runs nih.gov
La₂O₃1,4-DihydropyridinesMicrowave, Solvent-Free90-98%Not specified

Energy-Efficient Synthesis Technologies (e.g., Microwave, Ultrasonic, and Q-Tube Systems)

Conventional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy. Modern energy-efficient technologies such as microwave irradiation, ultrasonic energy, and high-pressure systems like the Q-tube reactor can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Microwave-assisted organic synthesis has become a popular technique because reactions can often be completed in minutes instead of hours, frequently with higher yields and cleaner product profiles. The synthesis of 1,4-dihydropyridines has been achieved in 40-80 seconds with yields of 90-98% using lanthanum oxide as a catalyst under solvent-free microwave irradiation. This represents a significant improvement over classical Hantzsch reaction conditions. Microwave heating has also been successfully applied to the synthesis of various dihydropyridine and pyridine derivatives, including in continuous flow reactors, which allows for safe and efficient scale-up of these rapid reactions.

Ultrasonic irradiation is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. This method has been applied to the synthesis of 1,4-dihydropyridines, resulting in simple experimental procedures, very short reaction times (2-10 minutes), and high product yields (76-95%). mdpi.com

More recently, the Q-Tube reactor has emerged as a safe and efficient tool for conducting reactions under high-pressure conditions. acs.org This technology has been used for the trifluoroacetic acid-catalyzed synthesis of novel pyrido[1,2-b] acs.orgbeilstein-journals.orgtriazine derivatives. acs.org When a model reaction was performed in a Q-tube reactor at 130°C, the product was obtained in 94% yield within 40 minutes, proving superior to traditional refluxing conditions. acs.org The Q-tube offers an economical and often simpler alternative to microwave reactors for pressure-assisted reactions, significantly reducing reaction times and increasing yields compared to conventional heating. mdpi.com

Table 3: Comparison of Energy-Efficient Synthesis Technologies for Pyridine Analogs

TechnologyProduct TypeCatalyst/ConditionsReaction TimeYieldSource
Microwave Irradiation1,4-DihydropyridinesLa₂O₃, Solvent-Free40-80 seconds90-98%
Microwave Irradiation1,4-DihydropyridinesVarious3-5 minutes32-80%
Ultrasonic Irradiation1,4-DihydropyridinesGreen catalytic system2-10 minutes76-95% mdpi.com
Q-Tube ReactorPyrido[1,2-b] acs.orgbeilstein-journals.orgtriazinesTFA, 130°C40 minutes94% acs.org

Future Research Directions and Emerging Areas

Discovery of Novel and Efficient Synthetic Routes for Complex Derivatives

The future development of 1-(2,6-Dihydroxypyridin-4-YL)ethanone-based chemistry hinges on the ability to create complex and diverse derivatives. Research in this area will likely focus on adapting established synthetic methodologies for pyridines and pyridones to enable precise functionalization of the core structure.

Key approaches may include:

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step and have been widely used for synthesizing 1,4-dihydropyridine (B1200194) (DHP) and dihydropyridone (DHPo) derivatives. researchgate.netresearchgate.netnih.gov Future work could develop one-pot syntheses starting from simpler precursors to generate a library of 4-acetyl-dihydroxypyridine analogs.

Late-Stage Functionalization: Techniques such as C-H bond functionalization offer a powerful tool for modifying the pyridine (B92270) ring at late stages of a synthetic sequence. nih.gov This allows for the introduction of various functional groups without needing to redesign the entire synthesis, which is crucial for creating analogs for structure-activity relationship (SAR) studies.

Modification of Existing Functional Groups: The hydroxyl and acetyl groups on the parent molecule are ripe for chemical modification. The hydroxyl groups can be alkylated or acylated, while the acetyl group's carbonyl carbon can undergo condensation reactions to form imines, Schiff bases, or α,β-unsaturated ketones. wikipedia.orgnih.gov These reactions provide straightforward pathways to complex derivatives with varied electronic and steric properties.

Strategies for synthesizing functionalized pyridine derivatives are summarized in the table below.

Synthetic StrategyDescriptionPotential Application for Target Compound
Multicomponent Reactions Combining three or more reactants in a single pot to form a complex product, enhancing efficiency and atom economy. researchgate.netresearchgate.netRapid generation of a diverse library of dihydroxypyridine derivatives for screening.
C–H Functionalization Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, enabling late-stage modification. nih.govIntroduction of substituents onto the pyridine ring to fine-tune electronic and pharmacological properties.
Cross-Coupling Reactions Metal-catalyzed reactions (e.g., Suzuki, Negishi) to form carbon-carbon or carbon-heteroatom bonds. rsc.orgAttachment of aryl, alkyl, or other groups to the pyridine core to build complex molecular architectures.
Condensation Reactions Reaction of the acetyl group with amines or aldehydes to form Schiff bases, imines, or chalcone-like structures. wikipedia.orgnih.govCreation of precursors for macrocycles or compounds with extended conjugation for material or biological applications.

Exploration of Undiscovered Chemical Reactivity and Catalytic Potential

The unique arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile. The molecule can act as an ambident nucleophile, with potential reaction sites at the ring nitrogen and the hydroxyl oxygens. researchgate.net This dual reactivity could be exploited for the synthesis of novel heterocyclic systems.

Furthermore, the compound is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom and the oxygen atoms of the hydroxyl and acetyl groups provide multiple coordination sites for metal ions. Research into its metal complexes could unlock catalytic potential in several areas:

Hydride Transfer Reactions: Dihydropyridine (B1217469) derivatives are known to be involved in hydride transfer processes, mimicking the function of the NADH coenzyme. nih.gov Metal complexes of the target compound or its reduced derivatives could be investigated as catalysts for reductions and hydroborations. nih.gov

Oxidation and Coupling Reactions: Heterogeneous catalysts based on metal oxides have proven effective in synthesizing dihydropyridine derivatives. researchgate.netscilit.com Conversely, complexes formed from this compound could themselves serve as homogeneous or heterogeneous catalysts for various organic transformations.

Precursors to Schiff Base Ligands: The related compound 2,6-diacetylpyridine (B75352) is a well-known precursor to diiminopyridine (DIP) ligands through condensation with anilines. wikipedia.org Similarly, the acetyl group on this compound can be used to generate novel Schiff base ligands, whose metal complexes are of great interest for their ability to stabilize multiple oxidation states. wikipedia.org

Integration of Advanced Computational Studies for Predictive Molecular Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science. For this compound, these methods can provide profound insights and guide experimental work.

Future computational research should focus on:

Predicting Reaction Mechanisms and Regioselectivity: Density Functional Theory (DFT) calculations can be used to understand the molecule's reactivity, such as predicting the most likely site of attack for electrophiles or nucleophiles and elucidating the mechanisms of potential catalytic cycles.

Designing Novel Bioactive Compounds: Pyridine and its derivatives are scaffolds for a vast number of therapeutic agents. nih.govrsc.orgnih.govnih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives of the target compound with high affinity and selectivity for specific biological targets, such as enzymes or receptors implicated in cancer or inflammatory diseases. arabjchem.orgresearchgate.net

Virtual Screening and ADMET Prediction: Large virtual libraries of derivatives can be screened computationally against known biological targets. Furthermore, their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be predicted to prioritize the synthesis of candidates with favorable drug-like profiles. arabjchem.org

Development of Next-Generation Functional Materials with Tailored Properties

The structural features of this compound make it an attractive building block for advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions linked by organic ligands. mdpi.com

The target molecule offers multiple coordination points (N- and O-donors), making it a versatile ligand for constructing novel MOFs. researchgate.netnih.govrsc.org Future research could explore:

Synthesis of Novel MOFs: The use of this compound or its dicarboxylic acid derivatives as organic linkers could lead to MOFs with unique network topologies and pore environments. researchgate.netresearchgate.net

Luminescent Materials: Many pyridine-based ligands and their metal complexes exhibit interesting photophysical properties. isca.me MOFs incorporating this scaffold could function as sensors, detecting small molecules or ions through changes in their luminescence.

Catalytic MOFs: By incorporating catalytically active metal centers or by leveraging the reactivity of the ligand itself, MOFs based on this compound could be designed to act as efficient and recyclable heterogeneous catalysts.

Elucidation of Broader Biological Mechanisms and Pathway Interventions

The pyridine and pyridone cores are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Derivatives of these scaffolds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govinnovareacademics.inwjpmr.comresearchgate.net

Future investigations into the biological potential of this compound and its derivatives should be a primary focus:

Enzyme Inhibition: Hydroxypyridone derivatives are known to act as metal chelators and have been developed as inhibitors for various metalloenzymes, such as catechol-O-methyltransferase (COMT) and tyrosinase. nih.gov The dihydroxy- and acetyl-moieties of the target compound make it a prime candidate for screening against such enzymes. Additionally, related 3-hydroxypyridine (B118123) derivatives have shown inhibitory effects on monoamine oxidase (MAO). researchgate.net

Anticancer and Antimicrobial Screening: Given the prevalence of pyridine derivatives in anticancer and antimicrobial agents, new analogs should be systematically evaluated against various cancer cell lines and microbial strains. arabjchem.orgresearchgate.netnih.govmdpi.com Studies have shown that pyridine-based compounds can inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.govrsc.orgnih.gov

Pathway Analysis: For any bioactive derivatives discovered, subsequent research must focus on elucidating their mechanism of action. This involves identifying the specific molecular targets and cellular pathways they modulate, which is critical for their development as potential therapeutic agents. The degradation of 4-hydroxypyridine (B47283) in microorganisms, for instance, has been analyzed at both the genetic and biochemical levels, providing a template for how to study the metabolic pathways of related compounds. nih.gov

The potential biological activities of the dihydroxypyridine scaffold are highlighted below.

Biological ActivityKnown Target ClassExample of Related Active Compound
Anticancer Tubulin, Kinases, Cyclooxygenase (COX)Pyrido[2,1-b] quinazoline (B50416) derivatives arabjchem.org, Pyridine-based thiadiazoles researchgate.net
Enzyme Inhibition Monoamine Oxidase (MAO), Metalloenzymes3-hydroxypyridine derivatives researchgate.net, Hydroxypyrone (HOPO) derivatives nih.gov
Antimicrobial Bacterial and Fungal enzymes/processesCanthin-6-one mdpi.com, 1,4-dihydropyridine derivatives researchgate.net
Vasodilator Calcium ChannelsNifedipine, Amlodipine nih.gov
Anti-inflammatory Cyclooxygenase (COX) enzymesPyridine-based thiadiazole derivatives researchgate.net

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-(2,6-Dihydroxypyridin-4-YL)ethanone, and how should data be interpreted?

To confirm the structure and functional groups, use Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl (-OH) and carbonyl (C=O) stretches. Compare observed peaks with reference data for similar compounds, such as 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone, where hydroxyl groups typically absorb at ~3200–3500 cm⁻¹ and carbonyl at ~1650–1700 cm⁻¹ . Mass spectrometry (MS) with electron ionization can validate molecular weight (expected ~182–196 Da based on analogs) and fragmentation patterns . For nuclear magnetic resonance (NMR), prioritize ¹H and ¹³C NMR to resolve aromatic protons (δ 6–8 ppm for pyridine derivatives) and the acetyl group (δ ~2.5 ppm for CH₃ and ~200 ppm for C=O in ¹³C NMR) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

A Friedel-Crafts acylation of 2,6-dihydroxypyridine with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) is a plausible route. Monitor reaction conditions (temperature, stoichiometry) to minimize side reactions like over-acylation. For purification, employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Crystallization from ethanol/water mixtures may enhance purity, as demonstrated for structurally related acetophenones . Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at λ ~270 nm .

Q. What are the primary challenges in resolving crystallographic data for this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include managing hydrogen bonding between hydroxyl groups and the acetyl moiety, which may lead to disordered structures. Apply restraints to O-H bond lengths and angles. For high-resolution data (<1.0 Å), refine anisotropic displacement parameters to improve accuracy . If twinning occurs, employ the TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model protonation states. The hydroxyl groups on the pyridine ring are likely acidic (pKa ~8–10), and deprotonation may enhance electron density at the carbonyl carbon, affecting nucleophilic attack. Compare with analogs like 4-hydroxy-3,5-dimethoxyacetophenone, where methoxy groups stabilize the aromatic ring via electron donation . Use molecular dynamics simulations to assess solvation effects in aqueous vs. organic solvents .

Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. For example, keto-enol tautomerism in the acetyl group could shift NMR peaks. Conduct variable-temperature NMR to detect exchange broadening or splitting. Validate with X-ray powder diffraction to confirm bulk crystallinity matches single-crystal data . Cross-reference with IR spectroscopy to identify tautomeric forms (e.g., enol C=O stretch at ~1600 cm⁻¹ vs. keto at ~1700 cm⁻¹) .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

The pyridine core and hydroxyl groups make it a candidate for metal coordination (e.g., catalysis) or as a pharmacophore. For drug discovery, explore structure-activity relationship (SAR) studies by derivatizing the hydroxyl or acetyl groups. In materials science, investigate its use in coordination polymers via reaction with transition metals (e.g., Cu²⁺ or Fe³⁺), leveraging its chelating ability .

Methodological Notes

  • Data Reliability : Prioritized NIST, PubChem, and peer-reviewed synthesis studies .
  • Advanced Tools : Highlighted SHELX for crystallography, DFT for modeling, and HPLC for purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.